molecular formula C8H13N B1331094 5-Norbornene-2-methylamine CAS No. 95-10-3

5-Norbornene-2-methylamine

Cat. No.: B1331094
CAS No.: 95-10-3
M. Wt: 123.2 g/mol
InChI Key: XLBALIGLOMYEKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Norbornene-2-methylamine is an organic compound with the chemical formula C8H13N. It is a colorless liquid with a strong amine odor. This compound is commonly used in organic synthesis as a starting material for the preparation of various other compounds. Its structure consists of a norbornene ring with a methylamine group attached to the second carbon atom.

Scientific Research Applications

Safety and Hazards

5-Norbornene-2-methylamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage. It is also a specific target organ toxicant after single exposure, with the respiratory system being the target organ .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Norbornene-2-methylamine plays a significant role in biochemical reactions due to its reactive amine group. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo reactions with phthalic anhydride to form 5-norbornene-2-(N-methyl)-phthalimide, which can be further used in ring-opening metathesis polymerization (ROMP) to create poly(norbornene-methylamine), a biomimetic of chitosan . These interactions highlight the compound’s versatility in biochemical processes.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can be used to synthesize polymers that mimic natural biomolecules like chitosan, which can interact with cellular components and influence cellular functions . These interactions can lead to changes in cell behavior, including alterations in cell growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as a substrate for enzyme-catalyzed reactions, leading to the formation of various products. For instance, the reaction of this compound with phthalic anhydride involves the formation of a covalent bond between the amine group and the anhydride, resulting in the formation of 5-norbornene-2-(N-methyl)-phthalimide . This product can then undergo further reactions, demonstrating the compound’s ability to participate in complex biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert gas conditions at temperatures between 2-8°C . It can degrade over time if exposed to air or higher temperatures. Long-term studies have shown that the compound can maintain its activity for extended periods when stored properly, but its reactivity may decrease over time due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting cell growth and differentiation. At higher doses, it can become toxic and cause adverse effects. Studies have shown that there is a threshold beyond which the compound’s toxicity increases significantly, leading to potential damage to tissues and organs .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes that catalyze the conversion of amines to other functional groups. For example, the compound can undergo oxidative deamination to form corresponding aldehydes or ketones . These metabolic transformations are crucial for the compound’s biological activity and its role in biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The compound’s distribution is influenced by its chemical properties, such as its solubility and affinity for specific biomolecules.

Subcellular Localization

This compound’s subcellular localization is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . For example, the compound may be localized to the endoplasmic reticulum or mitochondria, depending on the presence of specific targeting sequences.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Norbornene-2-methylamine typically involves the reaction of norbornene with methylamine. This reaction is usually carried out in the presence of hydrochloric acid as a catalyst. The reaction conditions include maintaining an appropriate temperature and pressure to ensure the efficient formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is optimized to achieve high yields and purity. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions: 5-Norbornene-2-methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products:

Comparison with Similar Compounds

  • 5-(Aminomethyl)bicyclo[2.2.1]hept-2-ene
  • 5-(Aminomethyl)norbornene
  • 5-Norbornene-2-methanamine

Comparison: 5-Norbornene-2-methylamine is unique due to its specific structure, which combines the norbornene ring with a methylamine group. This combination imparts distinct reactivity and properties compared to other similar compounds. For instance, the presence of the norbornene ring allows for polymerization reactions, while the amine group provides sites for further chemical modifications .

Properties

IUPAC Name

2-bicyclo[2.2.1]hept-5-enylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBALIGLOMYEKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80289472
Record name 1-(Bicyclo[2.2.1]hept-5-en-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95-10-3
Record name 5-Norbornene-2-methylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61523
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Norbornene-2-methylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61481
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Bicyclo[2.2.1]hept-5-en-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Norbornene-2-methylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A three-neck flask is equipped with mechanical stirrer, reflux condenser and dropping funnel. The flask is charged under N2, with 42 ml of a 1.0 M solution of lithium aluminum hydride in anhydrous ether (42 mmol). A solution of 5 g of 5-Norbornene-2-carbonitrile (bicyclo[2.2.1]hept-5-ene-2-carbonitrile) in 45 ml of ether (42 mmol, 1.0 M) is added dropwise through the addition funnel at a rate that allows a gentle reflux. After one hour, the mixture is cooled to 0° C. and water is added dropwise until hydrogen gas liberation is no longer observed. To this, 100 ml of 20% sodium potassium tartrate is added and produces a clear solution. The reaction solution is transferred to a separatory funnel, and the aqueous phase is collected and washed with 3×50 ml portions of ether. The combined ether fractions are dried with calcium sulfate and solvent is removed by rotary evaporation yielding a yellow oil. This product is further distilled under reduced pressure to yield a clear oil.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
42 mmol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Norbornene-2-methylamine
Reactant of Route 2
5-Norbornene-2-methylamine
Reactant of Route 3
Reactant of Route 3
5-Norbornene-2-methylamine
Reactant of Route 4
5-Norbornene-2-methylamine
Reactant of Route 5
5-Norbornene-2-methylamine
Reactant of Route 6
5-Norbornene-2-methylamine
Customer
Q & A

Q1: Why is 5-Norbornene-2-methylamine considered a useful building block in polymer chemistry?

A: this compound is a versatile monomer in Ring-Opening Metathesis Polymerization (ROMP) reactions. [] This polymerization technique allows for the creation of polymers with controlled molecular weights and narrow polydispersity indices (PDI), indicating a more uniform polymer chain length distribution. [] This control over the polymerization process makes it particularly attractive for synthesizing well-defined polymers.

Q2: How does the structure of this compound contribute to its applications in biomaterial development?

A: The primary amine group (-NH2) in this compound plays a crucial role in its biomaterial applications. This group enables its use in developing double crosslinked alginate (DC-Alg) hydrogels. [] Specifically, this compound can be conjugated to alginate, and subsequent crosslinking with calcium chloride and ultraviolet light results in a hydrogel with enhanced mechanical properties compared to alginate alone. [] This modified hydrogel exhibits properties similar to natural cartilage, making it promising for cartilage tissue engineering. []

Q3: What analytical techniques are typically employed to characterize polymers synthesized using this compound?

A: Common characterization techniques for polymers derived from this compound include Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H-NMR), and gel permeation chromatography (GPC). [] FTIR helps identify functional groups present in the polymer, 1H-NMR provides structural information, and GPC determines the polymer's molecular weight and its distribution. [] These techniques provide valuable insights into the polymer's structure and properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.